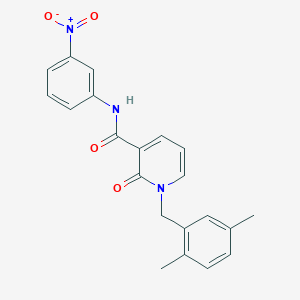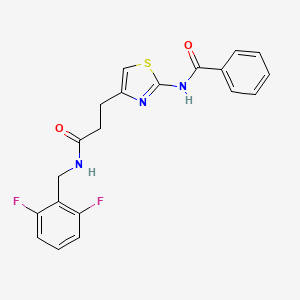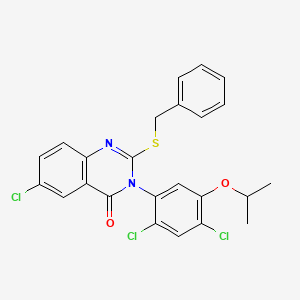
2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class. This compound is known for its distinctive structural features, including the presence of multiple chloro-substituted aromatic rings and a sulfanyl group. Due to its structural complexity, it serves as a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone generally involves multiple steps:
Initial Formation: : The synthesis typically begins with the preparation of the core quinazolinone structure through the reaction of anthranilic acid derivatives with carbonyl-containing compounds under acidic or basic conditions.
Substitution Reactions:
Sulfanyl Group Addition: : The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzyl thiol reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound is often carried out in batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : Under appropriate conditions, it can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : The aromatic rings and chloro groups may undergo reduction, typically using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: : It can participate in various nucleophilic and electrophilic substitution reactions, where functional groups on the aromatic rings are replaced.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, or osmium tetroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.
Substitution: : Various halogenating agents and catalysts are employed depending on the specific substitution reaction.
Major Products Formed
The primary products formed from these reactions vary based on the type of reaction but may include oxidized derivatives, reduced aromatic compounds, and various substituted quinazolinones.
科学的研究の応用
Chemistry
In chemistry, 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in signal transduction pathways.
Medicine
In the medical field, its unique structural features make it a candidate for the development of pharmaceuticals, particularly in cancer research due to its potential to inhibit tumor growth.
Industry
Industrially, it is explored for its applications in material science, including its use in the synthesis of advanced polymers and nanomaterials.
作用機序
Molecular Targets
The mechanism of action of 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone primarily involves interaction with specific molecular targets such as enzymes and receptors. It may bind to the active site of enzymes, inhibiting their catalytic activity and affecting downstream signaling pathways.
Pathways Involved
Key pathways influenced by this compound include the inhibition of kinase signaling cascades, which play crucial roles in cell proliferation and survival, thereby offering potential therapeutic benefits in oncology.
類似化合物との比較
Compared to other quinazolinone derivatives, 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is distinguished by its specific substitution pattern and the presence of a benzylsulfanyl group. Similar compounds may include:
2-(methylsulfanyl)-quinazolinone
6-chloro-4-phenyl-quinazolinone
3-(2,4-dichlorophenyl)-4(3H)-quinazolinone
Each of these compounds exhibits unique chemical properties and biological activities, but the distinct structural modifications in this compound contribute to its specific interactions and applications.
There's an article worthy of a journal's byline. What do you think?
特性
IUPAC Name |
2-benzylsulfanyl-6-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-10-16(25)8-9-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSCLUGEVUPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
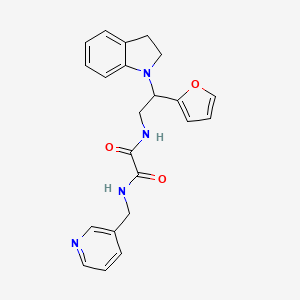
![Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate](/img/structure/B2619071.png)
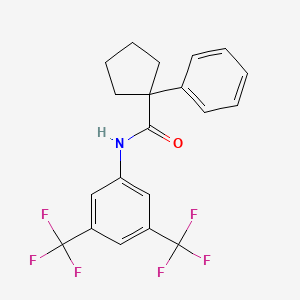
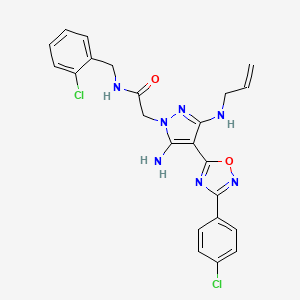
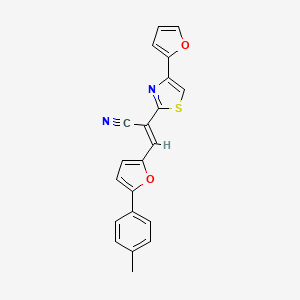
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2619080.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)
![4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)
![2-(2-Methyl-1H-indol-3-YL)-2-oxo-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2619083.png)

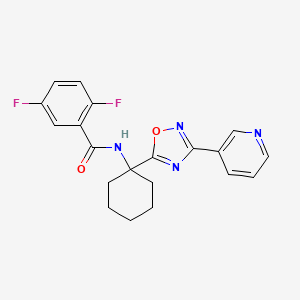
![N-[2-(dimethylamino)ethyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2619086.png)
